![molecular formula C8H12N2O2 B2980916 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid CAS No. 1540383-56-9](/img/structure/B2980916.png)
3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
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Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is a unique chemical compound with the linear formula C7H10N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid, involves various methods. One common method involves the reaction of hydrazones with nitroolefins mediated with strong bases . Another method involves the reaction of diarylhydrazones and vicinal diols . The structures of the synthesized pyrazoles are usually verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is analyzed using various spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY, and 1,1-ADEQUATE experiments .Scientific Research Applications
Antifungal Activity
The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown significant antifungal activity against seven phytopathogenic fungi .
Medicinal Chemistry
Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the development of new pesticides and herbicides . This compound could potentially be used in such applications.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry, where they can act as ligands to form complexes with various metals . This compound, with its pyrazole ring, could be used in similar applications.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . This compound could potentially be used in such syntheses.
Preparation of Aminothiazoles
This compound is involved in several reactions as a reagent for the preparation of aminothiazoles, which are used as γ-secretase modulators .
Preparation of Amino-pyrido-indol-carboxamides
It is also used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Preparation of Pyridine Derivatives
This compound is used in the preparation of pyridine derivatives, which are TGF-β1 and active A signaling inhibitors . It is also used in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer .
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin . The αvβ6 integrin is a protein that plays a crucial role in cell adhesion and signal transduction.
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, potentially altering its function and leading to downstream effects .
Biochemical Pathways
Based on the potential target, it could be involved in pathways related to cell adhesion and signal transduction .
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting potential implications for the bioavailability of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid.
Result of Action
Based on the potential target, it could influence cell adhesion and signal transduction processes .
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSJARAPVZKFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
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